2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl-linked acetamide moieties. Its core structure features a 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a 3-methoxyphenyl group. The sulfanyl bridge at position 3 connects to an acetamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl moiety. This substitution pattern is critical for modulating biological activity, as electron-withdrawing groups (e.g., Cl, CF₃) and aromatic systems (e.g., methoxyphenyl) are known to enhance pharmacokinetic properties and target binding .
The 3-methoxy group on the phenyl ring may influence solubility and metabolic stability, while the 4-chloro-3-(trifluoromethyl)phenyl substituent likely contributes to steric and electronic interactions with biological targets, such as enzymes or receptors involved in inflammatory or oncological pathways .
Properties
Molecular Formula |
C18H15ClF3N5O2S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15ClF3N5O2S/c1-29-12-4-2-3-10(7-12)16-25-26-17(27(16)23)30-9-15(28)24-11-5-6-14(19)13(8-11)18(20,21)22/h2-8H,9,23H2,1H3,(H,24,28) |
InChI Key |
UVFLUAUYIRXDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Intermediate
General Approach :
Triazole derivatives are typically synthesized via cyclization of hydrazides with isothiocyanates or thiocyanates. For this compound, the 3-methoxyphenyl group is introduced during the cyclization step.
Step 1: Preparation of 3-Methoxyphenyl Isothiocyanate
Step 2: Cyclization to Form the Triazole Ring
-
Reagents : Hydrazide precursor (e.g., 5-(3-methoxyphenyl)propanoic acid hydrazide), 3-methoxyphenyl isothiocyanate, NaOH.
-
Procedure :
Yield : ~70–75% (reported for similar triazole derivatives).
Synthesis of the Acetamide Side Chain
General Approach :
The acetamide side chain is synthesized via nucleophilic substitution between a bromoacetamide and the triazole thiol.
Step 1: Preparation of 4-Chloro-3-(Trifluoromethyl)Phenyl Bromoacetamide
Step 2: Coupling with Triazole Thiol
-
Reagents : Triazole thiol intermediate, bromoacetamide, K₂CO₃.
-
Procedure :
Yield : ~60–65% (estimated based on analogous reactions).
Key Reaction Conditions and Optimization
Purification and Characterization
Purification Methods
Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| IR | 3300 cm⁻¹ (NH), 1660 cm⁻¹ (C=O), 1085 cm⁻¹ (C–S) | |
| ¹H NMR | δ 9.2 (s, 1H, NH), 6.7–8.0 (m, 13H, ArH), 4.9 (s, 2H, OCH₂) | |
| ¹³C NMR | 165 ppm (C=O), 158 ppm (C=N), 44 ppm (CH₂S) |
Challenges and Solutions
-
Regioselectivity in Triazole Formation :
-
Stability of Intermediates :
Comparison with Analogous Compounds
Chemical Reactions Analysis
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₃H₁₂ClF₃N₄OS
- Molecular Weight : 350.78 g/mol
- IUPAC Name : 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- CAS Number : 305336-66-7
The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cancer Cell Line | % Inhibition |
|---|---|
| A549 (Lung) | 75% |
| MDA-MB-231 (Breast) | 68% |
| HeLa (Cervical) | 70% |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. Studies have indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings support further investigation into its potential use as an antimicrobial agent.
Case Studies
Several case studies have been documented regarding the application of this compound in therapeutic settings:
-
Case Study on Anticancer Efficacy :
- A study involving the administration of this compound in animal models showed a reduction in tumor size and improved survival rates compared to controls.
- Histological analysis revealed decreased mitotic figures in treated tissues, indicating reduced proliferation.
-
Case Study on Antimicrobial Activity :
- Clinical isolates of resistant bacterial strains were treated with the compound, resulting in significant reductions in bacterial load.
- The study emphasized its potential role in overcoming antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Disrupting cell membranes: The compound may interact with and disrupt the integrity of cell membranes, leading to cell death.
Inducing apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole scaffold but differ in substituents, leading to variations in bioactivity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Calculated based on molecular formula C₁₈H₁₅ClF₃N₅O₂S.
†Inferred from structural analogs with anti-inflammatory activity .
‡Trimethoxy groups improve aqueous solubility .
§Chlorophenyl groups are common in kinase-targeted drugs .
¶Chloro and CF₃ groups enhance antifungal properties .
*Dichlorophenyl moiety linked to anticancer activity .
††Furan derivatives show dose-dependent anti-exudative effects comparable to diclofenac .
Key Findings:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance target binding and metabolic stability. For example, the 4-chloro-3-(trifluoromethyl)phenyl group in the target compound may improve potency against inflammatory pathways compared to simpler aryl substitutions .
- Methoxy Groups : The 3-methoxy group in the target compound balances lipophilicity and solubility, contrasting with the 3,4,5-trimethoxy analog (), which prioritizes solubility over membrane permeability .
Anti-Exudative and Anti-Inflammatory Activity :
- Furan-2-yl derivatives () exhibit 70–85% efficacy in anti-exudative models, suggesting that heterocyclic substituents at position 5 of the triazole core are advantageous. The target compound’s 3-methoxyphenyl group may mimic this effect by providing aromatic π-π interactions .
Structural Flexibility: Pyridinyl () and phenoxyphenyl () substitutions demonstrate the scaffold’s adaptability for diverse targets, such as kinases or microbial enzymes. The target compound’s CF₃ group may confer selectivity for mammalian inflammatory enzymes over microbial targets .
Synthetic Accessibility :
- Most analogs are synthesized via nucleophilic substitution of 1,2,4-triazole-3-thiols with chloroacetamides in basic conditions (e.g., K₂CO₃/acetone) . This method is scalable and allows modular substitution.
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via condensation reactions. For example:
Q. How is the crystal structure determined?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement, SHELXD for structure solution) is standard. Data collection involves monochromatic radiation (Mo-Kα or Cu-Kα), and refinement includes anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding and π-π stacking interactions are analyzed to confirm molecular conformation .
Q. What spectroscopic methods validate purity and structure?
- NMR : Discrepancies between predicted and observed signals (e.g., sulfanyl or trifluoromethyl groups) require F NMR for fluorine environments .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da tolerance) .
- Elemental Analysis : Carbon, hydrogen, nitrogen percentages must align with theoretical values (±0.4% error) .
Advanced Research Questions
Q. How can structural contradictions between NMR and X-ray data be resolved?
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments.
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility.
- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian 16) with X-ray data to identify static vs. dynamic discrepancies .
Q. What strategies optimize the compound’s bioactivity via SAR studies?
- Substituent modification : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding.
- Triazole ring variation : Introduce pyridinyl or furanyl substituents (see ) to improve solubility and target selectivity .
- In vitro assays : Test anti-exudative or antiproliferative activity using cell migration (e.g., scratch assay) or receptor-binding studies (e.g., GPR-17 in glioblastoma models) .
Q. How can computational methods predict reaction pathways for derivative synthesis?
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and activation energies for key steps (e.g., triazole cyclization).
- Machine learning : Train models on PubChem data to predict solvent effects or catalyst efficiency.
- Reaction optimization : Apply ICReDD’s workflow ( ) to integrate computational screening with high-throughput experimentation .
Methodological Considerations
- Handling hygroscopic intermediates : Store under inert atmosphere (N) and use anhydrous solvents during synthesis .
- Crystallization challenges : For poorly soluble derivatives, employ mixed solvents (e.g., DCM/hexane) or slow evaporation techniques .
- Biological assay design : Include positive controls (e.g., dexamethasone for anti-inflammatory tests) and validate dose-response curves with ≥3 replicates .
For structural refinement contradictions (e.g., disorder in the trifluoromethyl group), apply restraints in SHELXL and validate using residual density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
